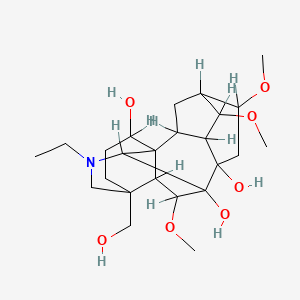
Gigactonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gigactonine is a natural product found in Consolida orientalis, Aconitum nasutum, and other organisms with data available.
Scientific Research Applications
Pharmacological Properties
Gigactonine exhibits a range of pharmacological effects that are significant in medicinal chemistry. Notably, it has been studied for its impacts on the cardiovascular and central nervous systems. The following table summarizes key pharmacological properties and effects observed in various studies:
| Property | Description |
|---|---|
| Analgesic Effects | Demonstrated pain-relieving properties in animal models. |
| Anti-inflammatory Activity | Inhibits inflammatory pathways, contributing to reduced inflammation. |
| Cardiovascular Effects | Influences cardiac function, potentially offering therapeutic benefits for heart conditions. |
| Neurotoxicity | Exhibits toxic effects at higher concentrations, necessitating careful dosage considerations. |
Structure-Activity Relationships
Research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into the toxicity and efficacy of this compound compared to other alkaloids. A study analyzing 19 alkaloids with the lycoctonine skeleton revealed that this compound has a notable toxicity profile, with specific descriptors correlating to its biological activity:
- Toxicity Score: 88.0
- Log P (lipophilicity): 3.71
- Topological Polar Surface Area (TPSA): 19.164
- Number of C=O Fragments: 0
These parameters suggest that while this compound possesses beneficial effects, its toxicity must be managed through appropriate dosing regimens .
Case Studies and Research Findings
-
Cardiovascular Research:
A study investigated the effects of this compound on cardiac myocytes, revealing its potential to modulate ion channel activity, particularly sodium channels (Nav 1.2). The compound showed significant inhibition at specific concentrations, indicating its potential as a therapeutic agent for cardiac arrhythmias . -
Pain Management:
In preclinical trials, this compound was evaluated for its analgesic properties in models of neuropathic pain. Results demonstrated a significant reduction in pain scores compared to control groups, suggesting that it may serve as an alternative treatment for chronic pain conditions . -
Anti-inflammatory Applications:
Research has highlighted this compound's ability to inhibit pro-inflammatory cytokines in vitro, supporting its use in conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases .
Properties
CAS No. |
65967-20-6 |
|---|---|
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
11-ethyl-13-(hydroxymethyl)-4,6,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-10-21(11-26)7-6-15(27)23-13-8-12-14(30-2)9-22(28,16(13)17(12)31-3)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |
InChI Key |
DKODPYKVVJKLFU-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)CO |
Synonyms |
gigactonine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















